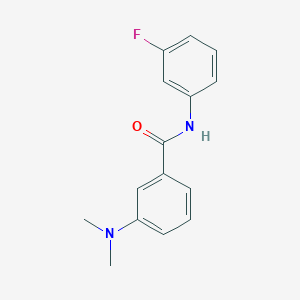

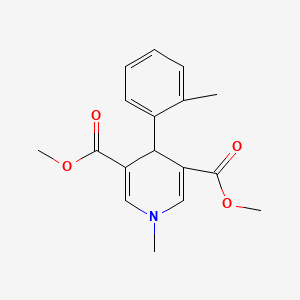

1-(1,3-benzodioxol-5-ylcarbonyl)-4-benzylpiperidine

Vue d'ensemble

Description

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-benzylpiperidine is a compound of interest in various chemical studies due to its unique molecular structure and potential applications. This analysis will cover its synthesis, molecular and physical properties, and chemical behavior, grounded in scientific research.

Synthesis Analysis

The synthesis of compounds related to 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-benzylpiperidine often involves multi-step chemical reactions, starting from basic aromatic acids or aldehydes. For example, compounds with similar benzodioxol structures have been synthesized through a series of reactions including condensation, reduction, and functional group transformations, showcasing the complexity and versatility of synthetic routes in organic chemistry (Gabriele et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of benzodioxolyl derivatives reveals polarized molecular-electronic structures with intramolecular hydrogen bonding, contributing to their stability and reactivity. Such structural features facilitate supramolecular aggregation and impact the compound's physical properties and chemical behavior (Low et al., 2004).

Chemical Reactions and Properties

Chemical properties of 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-benzylpiperidine derivatives are influenced by their functional groups. The presence of the benzodioxol moiety can affect the compound's reactivity towards nucleophiles and electrophiles. Such compounds participate in various chemical reactions, including aminocarbonylation and cyclization, showcasing their potential in synthetic chemistry and as intermediates in the synthesis of more complex molecules (Gabriele et al., 2006).

Applications De Recherche Scientifique

Environmentally Benign Catalysis

Li and Zhang (2009) developed an environmentally friendly TEMPO-catalyzed alcohol oxidation system using recyclable 1-chloro-1,2-benziodoxol-3(1H)-one as the terminal oxidant. This system allows for the oxidation of alcohols to carbonyl compounds in high yields under mild conditions, demonstrating the compound's utility in green chemistry applications Li & Zhang, 2009.

Synthesis and Antibacterial Evaluation

Aziz-ur-Rehman et al. (2015) synthesized N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives from 1,3-benzodioxol-5-amine as a precursor. These compounds exhibited moderate antibacterial activity, highlighting their potential as antibacterial agents Aziz-ur-Rehman et al., 2015.

Siddiqa et al. (2014) studied the antibacterial activity of sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide, finding that one derivative showed significant activity against various bacterial strains. This work emphasizes the compound's relevance in developing new antibacterial agents Siddiqa et al., 2014.

Crystal Structure and Anti-Fatigue Effects

Wu et al. (2014) synthesized benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, and investigated their crystal structures. The study explored the anti-fatigue effects of these derivatives in mice, suggesting potential applications in understanding receptor modulators and enhancing physical endurance Wu et al., 2014.

Renewable Chemical Production

Pugh et al. (2015) explored the biosynthesis of benzyl alcohol from glucose in Escherichia coli, leveraging non-natural pathways. This research demonstrates the potential of microbial systems to produce valuable chemicals from renewable resources, offering an eco-friendly alternative to traditional chemical synthesis methods Pugh et al., 2015.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1,3-benzodioxol-5-yl-(4-benzylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-20(17-6-7-18-19(13-17)24-14-23-18)21-10-8-16(9-11-21)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGALFKPFMUEMSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349973 | |

| Record name | Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667094 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

260428-23-7 | |

| Record name | Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)

![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)

![N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5553016.png)

![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)

![ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate](/img/structure/B5553032.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)

![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5553065.png)